molecular formula C8H5ClFNO B024551 4-Chloro-5-fluoroindolin-2-one CAS No. 103585-71-3

4-Chloro-5-fluoroindolin-2-one

Cat. No.: B024551
CAS No.: 103585-71-3
M. Wt: 185.58 g/mol
InChI Key: PJTZNVWIFVMORN-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoroindolin-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of halogens like chlorine and fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Chloro-5-fluoroindolin-2-one involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its shorter reaction time and higher yields. The reaction typically uses copper dipyridine dichloride as a catalyst and ethanol as a solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 4-chloro-5-fluoroindolin-2-one typically involves various chemical transformations that allow for the introduction of different substituents on the indole ring. The presence of halogen atoms, such as chlorine and fluorine, has been shown to enhance the compound's biological activity. For instance, modifications at the C-4' position of the pyrrole ring significantly influence antitumor activity, with specific configurations yielding lower IC50 values against various cancer cell lines .

Antitumor Activity

Research has demonstrated that this compound derivatives exhibit potent antitumor properties. In vitro studies have shown that certain derivatives can achieve IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cell lines . The structural modifications, particularly at the C-5 position, play a crucial role in enhancing these activities. For example, replacing a fluoro group with a chloro group led to a significant increase in potency against A549 cells .

Inhibition of Enzymatic Activity

Another important application of this compound is its potential as an α-glucosidase inhibitor. This property is particularly relevant for managing diabetes, as α-glucosidase inhibitors prevent carbohydrate digestion and help regulate blood glucose levels . The incorporation of fluorine in oxindole derivatives has been noted to improve metabolic stability and pharmacodynamic effects .

Antitumor Mechanism Studies

A study investigated the mechanism by which indolin-2-one derivatives inhibit tumor growth. The findings indicated that these compounds could inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis . This inhibition was linked to structural features of the compounds that promote binding affinity to the receptor.

Pharmacological Evaluations

In vivo studies have further supported the antitumor efficacy of modified indolin-2-one compounds. For instance, compounds with specific halogen substitutions showed promising results in xenograft models of human tumors in mice . These studies highlight the potential for developing new cancer therapies based on these structural frameworks.

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityPotent inhibition against various cancer cell lines (IC50 as low as 0.32 μM)
α-Glucosidase InhibitionPotential use in diabetes management by regulating blood glucose levels
VEGFR InhibitionMechanism targeting angiogenesis in tumors
Structural ModificationsEnhancements through halogen substitutions improving biological activity

Comparison with Similar Compounds

  • 5-Fluoroindoline-2,3-dione
  • 4-Chloroindolin-2-one
  • 5-Chloroindolin-2-one

Comparison: 4-Chloro-5-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The dual halogenation can enhance its selectivity and potency in various applications .

Biological Activity

4-Chloro-5-fluoroindolin-2-one is a heterocyclic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents. This unique structure enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. This article delves into the biological activities associated with this compound, examining its mechanisms of action, applications, and comparative studies with related compounds.

  • Molecular Formula : C₈H₅ClFNO
  • Molecular Weight : 185.58 g/mol
  • Structure : The compound features a chloro and a fluoro group attached to the indolin-2-one framework, which influences its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The presence of halogen substituents enhances the compound's binding affinity, potentially leading to significant therapeutic effects. Indole derivatives are known for their diverse biological activities, including:

  • Antiviral Activity
  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antioxidant Properties
  • Antimicrobial Activity

These properties are linked to the compound's ability to modulate biochemical pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities. Below is a summary table highlighting its potential effects:

Biological Activity Description
AntiviralDemonstrates potential against viral infections through enzyme inhibition.
AnticancerExhibits cytotoxic effects on various cancer cell lines, promoting apoptosis.
Anti-inflammatoryReduces inflammation markers in vitro, suggesting therapeutic applications.
AntioxidantScavenges free radicals, contributing to cellular protection mechanisms.
AntimicrobialInhibits growth of bacteria and fungi, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia). These findings suggest that the compound may act by disrupting cell cycle progression and promoting programmed cell death.
  • Antiviral Research : Preliminary investigations into the antiviral properties of this compound have indicated activity against specific viral strains, potentially through inhibition of viral replication mechanisms.
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines in cultured cells, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structure Characteristics Biological Activity
5-FluoroindoleLacks chlorine; simpler structureModerate anticancer activity
6-Chloro-5-fluoroindolin-2-oneDifferent halogen position; similar profileAnti-inflammatory and anticancer properties
4-Chloroindolin-2-oneLacks fluorine; simpler structureModerate antibacterial activity

The dual halogenation in this compound enhances its reactivity compared to its analogs, potentially leading to greater selectivity and potency in therapeutic applications.

Properties

IUPAC Name

4-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNVWIFVMORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597986
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103585-71-3
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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